2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide
Description
2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring and a sulfanyl-linked acetamide group. Its structure combines a 2-methoxyphenyl-piperazine moiety, a pyrimidin-4-yl scaffold, and an N-phenylacetamide side chain. The compound’s design aligns with pharmaceutical intermediates aimed at modulating receptor activity, though specific therapeutic applications require further validation .
Properties
IUPAC Name |
2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQACWJBNABTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Pyrimidine Ring Formation: The intermediate is then reacted with a suitable pyrimidine derivative to introduce the pyrimidine ring.
Thioether Formation: The resulting compound undergoes a reaction with a thiol reagent to form the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with phenylacetyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound shows promise as a therapeutic agent due to its potential activity against various biological targets, including receptors and enzymes.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Core Heterocycle Variation :
- The target compound’s pyrimidine core (vs. triazole in or benzodioxin in ) may enhance π-π stacking interactions in receptor binding pockets .
- Piperazine/piperidine moieties are conserved across analogues, suggesting shared targeting of aminergic receptors .
Substituent Effects :
- The 2-methoxyphenyl group in the target compound and ’s analogue likely contributes to orthosteric or allosteric receptor modulation, whereas the methoxymethyl group in ’s compound may reduce steric hindrance .
- The sulfanyl bridge in the target and compounds could influence metabolic stability compared to ether or alkyl linkages .
Pharmacokinetic Implications :
Table 2: Hypothesized Receptor Affinity and Selectivity
Biological Activity
The compound 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.56 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a phenylacetamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O3S |
| Molecular Weight | 465.56 g/mol |
| LogP | 3.1365 |
| Polar Surface Area | 52.648 Ų |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies have highlighted that related compounds can inhibit acetylcholinesterase (AChE) and urease activities, which are crucial in treating diseases like Alzheimer's and certain gastrointestinal disorders . The inhibition of AChE could lead to increased acetylcholine levels, potentially enhancing cognitive function.
Antipsychotic Activity
Compounds similar to this compound have been evaluated for antipsychotic effects. Research has shown that arylpiperazines can interact with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are integral in managing psychiatric disorders . This interaction suggests that the target compound may also exhibit antipsychotic properties.
Case Studies
- Antibacterial Screening : A study on related piperazine derivatives demonstrated varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 0.63 µM . This highlights the potential for further exploration of the target compound's antibacterial capabilities.
- Enzyme Inhibition : In another study, compounds similar to the target showed strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors . This suggests that the target compound could be a promising candidate for developing new urease inhibitors.
- Psychiatric Applications : A study evaluating arylpiperazines for antipsychotic activity found that several compounds effectively induced catalepsy in animal models, indicating their potential therapeutic effects . The mechanisms involved likely relate to their ability to modulate neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
